Ethyl 7,7-diiodohept-6-enoate
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Overview
Description
Ethyl 7,7-diiodohept-6-enoate is a chemical compound with the molecular formula C9H14I2O2 and a molecular weight of 408.015 g/mol . This compound is characterized by the presence of two iodine atoms attached to the seventh carbon of a heptenoate chain, making it a diiodinated ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7,7-diiodohept-6-enoate can be synthesized through the reaction of 6-oxoheptanoic acid ethyl ester with iodine in the presence of a base . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the diiodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-diiodohept-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of substituted heptenoates.
Reduction: Formation of heptanoic acid derivatives.
Oxidation: Formation of 7,7-diiodoheptanoic acid.
Scientific Research Applications
Ethyl 7,7-diiodohept-6-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
The mechanism of action of ethyl 7,7-diiodohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atoms act as leaving groups in substitution reactions, allowing the compound to undergo various transformations. The ester group can participate in hydrolysis and oxidation reactions, leading to the formation of carboxylic acids and other derivatives.
Comparison with Similar Compounds
Ethyl 7,7-diiodohept-6-enoate can be compared with other diiodinated compounds such as:
Ethyl 7,7-dibromohept-6-enoate: Similar structure but with bromine atoms instead of iodine.
Ethyl 7,7-dichlorohept-6-enoate: Similar structure but with chlorine atoms instead of iodine.
Ethyl 7,7-difluorohept-6-enoate: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which confer distinct reactivity and properties compared to its brominated, chlorinated, and fluorinated analogs .
Properties
CAS No. |
823180-09-2 |
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Molecular Formula |
C9H14I2O2 |
Molecular Weight |
408.01 g/mol |
IUPAC Name |
ethyl 7,7-diiodohept-6-enoate |
InChI |
InChI=1S/C9H14I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h6H,2-5,7H2,1H3 |
InChI Key |
FSRRHJRHHFXMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC=C(I)I |
Origin of Product |
United States |
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